molecular formula C16H17ClFN3O3S B2745240 N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chloro-6-fluorobenzamide CAS No. 449784-37-6

N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chloro-6-fluorobenzamide

Cat. No.: B2745240
CAS No.: 449784-37-6
M. Wt: 385.84
InChI Key: UZUPSBKDZOLWBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chloro-6-fluorobenzamide is a synthetically complex organic compound designed for advanced pharmaceutical and biochemical research. This specialty chemical features a unique molecular architecture combining a sulfone-containing thieno[3,4-c]pyrazole core with a chlorinated and fluorinated benzamide moiety, creating a multifunctional scaffold with significant potential in drug discovery programs. Compounds within this structural class have demonstrated particular relevance in oncology and immunology research, with some pyrazolopyrrolidine derivatives showing patented therapeutic applications for disease treatment . The presence of both chloro and fluoro substituents on the benzamide ring enhances the molecule's ability to participate in key binding interactions, potentially increasing affinity for biological targets, while the tert-butyl group contributes favorable metabolic stability. The compound's mechanism of action is likely mediated through targeted protein inhibition, as similar complex heterocyclic compounds have been investigated as inhibitors of specific enzymes and receptors . Researchers utilize this compound primarily as a key intermediate in medicinal chemistry optimization and as a chemical probe for studying disease pathways. It is supplied with comprehensive characterization data and is intended for non-human research applications only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloro-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFN3O3S/c1-16(2,3)21-14(9-7-25(23,24)8-12(9)20-21)19-15(22)13-10(17)5-4-6-11(13)18/h4-6H,7-8H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUPSBKDZOLWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s known that 5-amino-pyrazoles can interact with various biological targets due to their versatile functionalities. The compound’s interaction with its targets could lead to changes in cellular processes, but the specifics of these interactions and changes are currently unknown.

Biochemical Pathways

Given the compound’s relation to 5-amino-pyrazoles, it’s plausible that it could affect a variety of biochemical pathways. The downstream effects of these interactions would depend on the specific pathways and targets involved.

Result of Action

As a member of the 5-amino-pyrazoles class, it’s possible that it could have a range of effects depending on the specific targets and pathways it interacts with.

Biological Activity

N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chloro-6-fluorobenzamide is a complex organic compound that belongs to the thieno[3,4-c]pyrazole class. This compound has garnered interest due to its unique structural features and potential biological activities. This article summarizes the current understanding of its biological activity based on diverse research findings.

Structural Characteristics

The molecular formula of this compound is C16H17ClFN3O3S, with a molecular weight of approximately 385.84 g/mol. The compound features a thieno[3,4-c]pyrazole ring fused with a chloro-fluorobenzamide moiety, which contributes to its chemical reactivity and potential therapeutic applications.

Biological Activities

Research indicates that compounds with similar structural motifs exhibit a range of biological activities. Key areas of interest include:

1. Anticancer Activity

  • Compounds in the thieno[3,4-c]pyrazole class have demonstrated significant anticancer properties. For instance, similar fluoro-substituted compounds have shown activity against various cancer cell lines. Preliminary studies suggest that this compound may also possess similar anticancer effects by interacting with specific enzymes and receptors involved in cancer progression.

2. Anti-inflammatory and Antioxidant Properties

  • The presence of dioxido and dihydro functionalities enhances the compound's potential as an anti-inflammatory agent. Compounds with similar structures have been reported to exhibit antioxidant activities, which can be beneficial in reducing oxidative stress-related diseases .

3. Antimicrobial Activity

  • The compound's structural features suggest potential antimicrobial activities. Research on related compounds indicates efficacy against various bacterial strains, making it a candidate for further exploration in antimicrobial therapy .

Case Studies and Research Findings

Several studies have explored the biological activity of thieno[3,4-c]pyrazole derivatives:

Study Findings
Study 1 Investigation of fluoro-substituted thieno derivatives showed IC50 values indicating potent activity against colon carcinoma cell lines (HCT-116) with values around 6.2 μM for certain derivatives .
Study 2 Research highlighted that similar compounds exhibited significant antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli, suggesting that this compound may also be effective against these bacteria .
Study 3 A review of triazolethione derivatives indicated that modifications in structure could lead to enhanced anti-inflammatory and anticancer activities, supporting further investigation into this compound's therapeutic potential .

Q & A

Basic: What are the key synthetic methodologies for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step protocols, typically starting with the formation of the thieno[3,4-c]pyrazole core via cyclization of thioketones with hydrazine derivatives. Subsequent steps include amide coupling using 2-chloro-6-fluorobenzoyl chloride. Key optimizations:

  • Temperature control : Maintain 0–5°C during cyclization to minimize side reactions .
  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) improves solubility for intermediates, while triethylamine acts as a catalyst for amide bond formation .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) ensures >95% purity. Reaction progress is monitored via TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) .

Basic: Which analytical techniques are critical for structural confirmation?

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., tert-butyl singlet at δ 1.3 ppm, aromatic protons at δ 7.2–8.1 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 456.0823) .
  • X-ray crystallography : Resolves stereochemistry of the thieno[3,4-c]pyrazole core and confirms sulfone group geometry (dioxido-S=O bond lengths: ~1.43 Å) .

Basic: What preliminary strategies assess its biological activity?

  • In vitro enzyme inhibition assays : Screen against kinases or proteases using fluorogenic substrates (e.g., IC50 determination via dose-response curves) .
  • Molecular docking : Prioritize targets (e.g., COX-2 or PARP) by simulating ligand-receptor interactions (AutoDock Vina, ∆G < -8 kcal/mol) .
  • Cellular viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay on HeLa cells, 48-hour exposure) .

Advanced: How can conflicting yields from alternative synthetic routes be resolved?

Discrepancies often arise from:

  • Reagent stoichiometry : Excess hydrazine (>1.2 eq) may degrade intermediates; use Karl Fischer titration to confirm anhydrous conditions .
  • Catalyst efficiency : Compare triethylamine vs. DMAP in amidation (yield difference: 72% vs. 88%); optimize via DoE (Design of Experiments) .
  • Byproduct analysis : LC-MS identifies sulfoxide impurities from incomplete oxidation; switch from H2O2 to meta-chloroperbenzoic acid (mCPBA) .

Advanced: What advanced techniques elucidate reaction mechanisms?

  • Kinetic isotope effects (KIE) : Use deuterated hydrazine (N2D4) to probe rate-determining steps in cyclization .
  • DFT calculations : Simulate transition states (e.g., B3LYP/6-31G*) to explain regioselectivity in thieno-pyrazole formation .
  • In situ IR spectroscopy : Monitor sulfone group formation (S=O stretch at 1150–1300 cm⁻¹) during oxidation .

Advanced: How to address solubility challenges in biological assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (<0.1% DMSO) to maintain compound stability .
  • Prodrug modification : Introduce phosphate groups at the benzamide moiety to enhance aqueous solubility .
  • Nanoparticle encapsulation : Use PLGA polymers (75:25 lactide:glycolide) for sustained release in cell cultures .

Advanced: What strategies validate target engagement in complex biological systems?

  • CETSA (Cellular Thermal Shift Assay) : Measure target protein stabilization post-treatment (e.g., ΔTm ≥ 2°C indicates binding) .
  • Photoaffinity labeling : Incorporate azide tags into the benzamide group for UV-induced crosslinking and pull-down assays .
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka/kd) using immobilized recombinant proteins .

Advanced: How to resolve crystallographic data contradictions?

  • Polymorph screening : Recrystallize from acetonitrile vs. ethanol to isolate stable forms (PXRD analysis) .
  • TWINABS refinement : Address twinning in crystals (e.g., Rint > 0.1) .
  • Hirshfeld surface analysis : Compare intermolecular interactions (e.g., C-H···O vs. π-π stacking) across batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.